molecular formula C18H23N3O6S B558301 Boc-His(Tos)-OH CAS No. 35899-43-5

Boc-His(Tos)-OH

Cat. No. B558301
CAS RN: 35899-43-5
M. Wt: 409,46 g/mole
InChI Key: DCLJSEPKYJSEHW-HNNXBMFYSA-N
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Description

Boc-His(Tos)-OH, also known as N-α-t.-Boc-N-im-tosyl-L-histidine, is a histidine derivative . It is a standard building block for the introduction of histidine amino-acid residues by Boc SPPS . The molecular formula of Boc-His(Tos)-OH is C18H23N3O6S, and it has a molecular weight of 409.5 g/mol .


Molecular Structure Analysis

The IUPAC name of Boc-His(Tos)-OH is (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI string and the canonical SMILES string are also provided for further structural analysis .


Physical And Chemical Properties Analysis

Boc-His(Tos)-OH is a white to slight yellow to beige powder . It is clearly soluble in ethanol .

Scientific Research Applications

  • Peptide Synthesis : Beyerman et al. (1975) explored the coupling of histidine derivatives in peptide synthesis, identifying tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Tos) as suitable protective groups for the imidazole nucleus of histidine. This study contributes to the understanding of peptide synthesis involving histidine derivatives, highlighting the effectiveness of Boc-His(Tos)-OH in such processes (Beyerman et al., 1975).

  • DNA Interaction and Cleavage : Reddy and Raju (2012) synthesized copper(II)–dipeptide–phenanthroline complexes using Boc-His(Tos)-OH. They investigated these complexes' DNA binding and cleavage properties, demonstrating that these complexes interact with DNA through stacking between base pairs and enhance the rate of DNA cleavage (Reddy & Raju, 2012).

  • Solid Phase Synthesis Issues : Kusunoki et al. (2009) identified a side reaction in solid-phase peptide synthesis using Boc-His(Tos)-OH, where insertion of glycine residues into peptide chains occurred. This study provides insights into the challenges and specific reactions encountered in peptide synthesis using protected amino acids like Boc-His(Tos)-OH (Kusunoki et al., 2009).

  • Synthesis of Arginine-Containing Dipeptides : Cezari and Juliano (1996) explored the synthesis of arginine-containing dipeptides using Boc-His(Tos)-OH among other compounds. They investigated the formation of delta-lactam as a side reaction, which is significant for understanding the intricacies of peptide synthesis involving complex amino acids (Cezari & Juliano, 1996).

properties

IUPAC Name

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLJSEPKYJSEHW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424176
Record name Boc-His(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Tos)-OH

CAS RN

35899-43-5
Record name Boc-His(Tos)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
HC Beyerman, J Hirt, P Kranenburg… - Recueil des Travaux …, 1974 - Wiley Online Library
The coupling of histidine derivatives by the excess mixed anhydride method was investigated with respect to the yield, the racemization, and the formation of by‐products. The tert‐…
Number of citations: 24 onlinelibrary.wiley.com
JC Truffert, U Asseline, A Brack, NT Thuong - Tetrahedron, 1996 - Elsevier
Two peptide-oligonucleotide conjugates 10a and 10b, containing as their peptide moiety the active site mimic of ribonuclease A (HGH motif) and the Cu (II) complexing metallopeptide (…
Number of citations: 68 www.sciencedirect.com
T Fujii, S Sakakibara - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
N α -Nps-, Z(OMe)-, Z-, Boc-, and Aoc-derivatives of N im -tosylhistidine were synthesized as materials for the syntheses of histidine-containing peptides, and the reactivity of the N im -…
Number of citations: 99 www.journal.csj.jp
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
The synthesis of a polypeptide derived from the cancer testis antigen NY‐ESO‐1 bearing a C‐terminal α‐thiolester is described. Employing tert‐butyloxycarbonyl solid phase peptide …
Number of citations: 35 onlinelibrary.wiley.com
M KUSUNOKI, S NAKAGAWA, K SEO… - … Journal of Peptide …, 1990 - Wiley Online Library
In solid‐phase peptide synthesis using N α ‐Boc‐N im ‐tosyl‐histidine (Boc‐His(Tos)), byproducts having extra Gly residues in the peptide chain were observed at a high rate. When a …
Number of citations: 24 onlinelibrary.wiley.com
SS Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
3258 J. Org. Chem., Vol. 41, No. 20, 1976 Wang synthesis of I as described8 was allowed to react with Boc-Lys (Z)-OH (1.95 g), pyridine (0.4 ml), and DCC (1.1 g)'in CH2CI2 for 2 h to …
Number of citations: 126 pubs.acs.org
T Okuda, A Sugiyama, T Niidome, H Aoyagi - Biomaterials, 2004 - Elsevier
The development of a non-viral gene delivery system into cells is an important key to realize the safe delivery of therapeutic genes without the side effects often pointed out for viral …
Number of citations: 214 www.sciencedirect.com
E Giralt, C Celma, MD Ludevid… - International Journal of …, 1987 - Wiley Online Library
The protected hexapeptide Boc‐Val‐His‐Leu‐Pro‐Pro‐Pro‐OH, the N‐terminal protected repeat sequence of glutelin‐2 of maize, has been synthesized on a bromomethyl‐Nbb‐resin. …
Number of citations: 12 onlinelibrary.wiley.com
K KITAGAWA, K KITADE, Y KISO, T AKITA… - Chemical and …, 1980 - jstage.jst.go.jp
The chemical behavior of N im-p-methoxybenzenesulfonylhistidine, His (MBS), was examined. This new N im-protecting group was removable by HF or N-hydroxybenzotriazole, like the …
Number of citations: 9 www.jstage.jst.go.jp
BTB Met-NH - Chemistry Letters - jlc.jst.go.jp
product of the peptides were gel-filtrated on Sephadex G-25 eluting with 0.1 M AcOH. Then peptides were purified by reverse phase high performance liquid chromatography using a …
Number of citations: 0 jlc.jst.go.jp

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